Product packaging for Clarithromycin EP Impurity F(Cat. No.:CAS No. 128940-83-0)

Clarithromycin EP Impurity F

Cat. No.: B194055
CAS No.: 128940-83-0
M. Wt: 762 g/mol
InChI Key: ZABLXHVYLJLDOX-HIKKGGSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clarithromycin EP Impurity F, with the CAS registry number 128940-83-0, is a specified impurity of the macrolide antibiotic Clarithromycin. It is chemically defined as 6,12-di-O-methylerythromycin A as per the European Pharmacopoeia (EP) and is also known as 12-O-Methyl Clarithromycin . This impurity is supplied as a white to light beige solid with a molecular formula of C 39 H 71 NO 13 and a molecular weight of approximately 762.0 g/mol . It is characterized by slight solubility in solvents such as methanol, chloroform, and dichloromethane, and should be stored at -20°C . This compound serves as a critical Pharmaceutical Reference Standard for researchers and quality control laboratories. Its primary applications include analytical method development (AMD), method validation (AMV), and supporting Quality Control (QC) activities during the commercial production of Clarithromycin and the filing of Abbreviated New Drug Applications (ANDA) . It is an essential tool for ensuring the quality, safety, and efficacy of Clarithromycin drug substances and products by providing a traceable benchmark for impurity identification and quantification, in compliance with major pharmacopeial standards (EP and USP) . Research has indicated that 12-O-Methyl Clarithromycin can inhibit the uptake of the active pharmaceutical ingredient, Clarithromycin, into lung cells, highlighting its potential impact on the drug's pharmacokinetics and bioavailability . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. All provided characterization data, including Certificate of Analysis (CoA), 1H-NMR, Mass Spectrometry, and HPLC, confirm its identity and high purity for reliable analytical results .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H71NO13 B194055 Clarithromycin EP Impurity F CAS No. 128940-83-0

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71NO13/c1-16-27-39(10,48-15)32(43)22(4)29(41)20(2)18-38(9,47-14)34(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(45)51-27)52-28-19-37(8,46-13)33(44)25(7)50-28/h20-28,30-34,36,42-44H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABLXHVYLJLDOX-HIKKGGSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561938
Record name PUBCHEM_14589671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128940-83-0
Record name PUBCHEM_14589671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Relatedness of Clarithromycin Ep Impurity F

Chemical Nomenclature and Synonyms of Clarithromycin (B1669154) EP Impurity F

Clarithromycin EP Impurity F is identified by several chemical names and synonyms, which are used interchangeably in scientific literature and regulatory documents. The systematic name provides a precise description of its molecular structure, while synonyms offer more common or abbreviated terms.

The primary chemical name for this impurity is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12-hydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7,13-dimethoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione. chemicea.com

Commonly used synonyms for this compound include:

12-O-Methyl Clarithromycin chemicea.comchemwhat.comsynzeal.comveeprho.comclearsynth.com

6,12-Di-O-methylerythromycin A chemicea.comsynzeal.comveeprho.comclearsynth.com

Clarithromycin Impurity F (USP) synzeal.com

These names highlight the structural modifications relative to the parent compounds, clarithromycin and erythromycin (B1671065).

Interactive Data Table: Chemical Identifiers for this compound

Identifier Value
CAS Number 128940-83-0 chemicea.comchemwhat.com
Molecular Formula C₃₉H₇₁NO₁₃ chemicea.comchemwhat.com
Molecular Weight 761.98 g/mol chemicea.comclearsynth.com
IUPAC Name 6,12-di-O-methylerythromycin A veeprho.com

Structural Relationship to Clarithromycin and Other Macrolide Impurities

This compound is structurally a close derivative of both clarithromycin and its precursor, erythromycin A. Clarithromycin itself is a semi-synthetic macrolide antibiotic derived from erythromycin. Impurities in clarithromycin can arise from various stages, including the manufacturing process of the starting materials, synthesis of the drug substance, or degradation over time. veeprho.com

The core structure of these molecules is a 14-membered macrocyclic lactone ring to which two sugar moieties, L-cladinose and D-desosamine, are attached. The structural distinction of Clarithromycin from Erythromycin A is the methylation of the hydroxyl group at the C6 position of the lactone ring.

This compound, also known as 6,12-Di-O-methylerythromycin A, is a chemical modification of Erythromycin. synzeal.comveeprho.com This nomenclature indicates that in addition to the methylation at the 6-O position (characteristic of clarithromycin), there is a further methylation at the 12-O position of the aglycone ring. Therefore, the key structural difference between clarithromycin and Impurity F is the presence of an additional methyl group at the C12 hydroxyl function.

This impurity is considered a process-related impurity, potentially formed during the synthesis of clarithromycin due to over-methylation or side reactions. The presence of such related substances is carefully monitored during quality control procedures to ensure the purity of the final pharmaceutical product.

Interactive Data Table: Structural Comparison of Related Macrolides

Compound Core Structure C6-OH Substitution C12-OH Substitution
Erythromycin A 14-membered macrolide Hydroxyl (-OH) Hydroxyl (-OH)
Clarithromycin 14-membered macrolide Methoxy (-OCH₃) Hydroxyl (-OH)
This compound 14-membered macrolide Methoxy (-OCH₃) Methoxy (-OCH₃)

Stereochemical Aspects and Isomeric Forms

As indicated by its full chemical name, this compound possesses a complex stereochemistry with multiple chiral centers throughout its macrocyclic and sugar structures. The specific stereochemical configuration, denoted by descriptors such as (3R, 4S, 5S, etc.), is crucial for its chemical identity and is inherited from the parent molecule, erythromycin. The stereochemistry is a critical aspect of its formal characterization, though detailed analysis of each stereocenter is beyond the scope of this article. No significant isomeric forms of Impurity F are commonly reported in the context of clarithromycin impurity profiling.

Origin and Formation Mechanisms of Clarithromycin Ep Impurity F

Process-Related Impurities during Clarithromycin (B1669154) Synthesis

The synthesis of Clarithromycin from its precursor, Erythromycin (B1671065) A, is a multi-step process that involves the protection of various hydroxyl groups to achieve selective methylation at the C-6 position. The formation of impurities is a common challenge in such complex chemical transformations.

The principal route for the formation of Clarithromycin EP Impurity F is through a side reaction during the methylation stage of Clarithromycin synthesis. The primary goal of this stage is the selective methylation of the hydroxyl group at the C-6 position of an appropriately protected Erythromycin A derivative. However, other hydroxyl groups on the macrolide ring can also undergo methylation.

Specifically, this compound is formed when methylation occurs at both the C-6 and C-12 hydroxyl groups of the Erythromycin A scaffold. nih.gov This di-methylation results in the formation of 6,12-di-O-methylerythromycin A. The selectivity of the C-6 methylation is influenced by several factors, including the choice of protecting groups, the methylating agent, the solvent system, and the base used in the reaction. nih.gov

A similar impurity, 6,4''-Di-O-methylerythromycin A, can also be formed if the hydroxyl group at the 4'' position of the cladinose (B132029) sugar is not completely protected during the methylation process. atlantis-press.com

While unreacted starting materials or intermediates are a source of impurities in many chemical syntheses, the formation of this compound is primarily a result of over-methylation rather than the carry-over of unreacted precursors. The starting material for Clarithromycin synthesis is Erythromycin A. Incomplete conversion would lead to the presence of Erythromycin A or its protected derivatives in the final product, rather than the di-methylated Impurity F.

The choice of reagents and catalysts plays a pivotal role in the generation of this compound.

Methylating Agents: Reagents such as methyl iodide or dimethyl sulfate (B86663) are commonly used for methylation. The reactivity and concentration of these agents can influence the extent of di-methylation.

Bases and Solvents: The selection of a base and solvent system is critical for achieving selective methylation. Polar aprotic solvents are generally indispensable for the methylation reaction. nih.gov The use of a dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) solvent mixture has been studied to enhance the yield of the desired C-6 methylation by creating a suitable environment that hinders methylation at other positions like C-11 and C-12. nih.govresearchgate.net

Protecting Groups: The synthesis of Clarithromycin involves the protection of multiple hydroxyl groups to direct methylation to the C-6 position. Inefficient or incomplete protection of the hydroxyl groups, particularly at the C-12 position, can leave them susceptible to methylation, leading to the formation of Impurity F. atlantis-press.com

Some synthetic processes have reported the formation of 6,11-O-dimethyl erythromycin-A at levels exceeding 1.0%, highlighting the challenge in controlling this side reaction. googleapis.comgoogle.com

The presence of this compound in the final drug substance is also a function of the purification process. While its formation may be unavoidable to some extent during the reaction, subsequent purification steps are designed to remove it. Methods such as crystallization are employed to separate the desired Clarithromycin from impurities like 6,11-di-O-methylerythromycin A. google.com A patent describes a purification method using ketone-type organic solvents to effectively remove this specific impurity. google.com Therefore, an inadequate purification process can result in higher than acceptable levels of Impurity F in the final product.

Degradation Pathways Leading to this compound

Forced degradation studies are essential for identifying potential degradation products that can form under various stress conditions, ensuring the stability and quality of the drug substance.

Clarithromycin is known to be susceptible to degradation under acidic and basic conditions.

Under acidic conditions , particularly at a pH below 3, Clarithromycin undergoes degradation primarily through the hydrolysis of the glycosidic bond, leading to the loss of the cladinose sugar and the formation of 5-O-desosaminyl-6-O-methyl-erythronolide A. nih.govresearchgate.net Studies have shown that Clarithromycin degrades significantly in 1 M HCl solutions at elevated temperatures.

Under basic conditions , the ester functional groups in the macrolide ring are susceptible to hydrolysis. Significant degradation of Clarithromycin has been observed in solutions of 0.1 M NaOH.

While Clarithromycin degrades under these hydrolytic stresses, the formation of this compound (6,12-di-O-methylerythromycin A) is not reported as a primary degradation product under these conditions. The primary degradation pathways involve the cleavage of the cladinose sugar or hydrolysis of the lactone ring. One patent does describe a method to synthesize this impurity by methylating Clarithromycin itself, but this is a synthetic transformation rather than a typical degradation pathway. google.com

Thermal Degradation and Temperature Effects

The stability of clarithromycin under thermal stress is a critical parameter in its manufacturing and storage. While specific studies detailing the formation of this compound as a direct result of thermal degradation are not extensively documented in scientific literature, forced degradation studies on clarithromycin provide insights into its general behavior at elevated temperatures.

In one such study, clarithromycin in a solution was maintained at 70°C, and no significant degradation was observed. When solid clarithromycin was subjected to dry heat at 100°C for four hours, it demonstrated a relatively high level of stability. However, it is known that when heated to decomposition, clarithromycin can emit toxic vapors of nitrogen oxides.

Another study investigating the stability of clarithromycin in acidic conditions at elevated temperatures (70°C in 1 M HCl) showed significant degradation, ranging from 60% to 90% within 24 hours. The primary degradation products identified under these acidic and heated conditions were decladinosyl clarithromycin and clarithromycin 9,12-hemiketal, not this compound. researchgate.net

The formation of this compound involves a specific chemical modification—methylation at the 12-hydroxyl group—which is not a typical outcome of simple thermal degradation. It is more plausibly a byproduct of the manufacturing process where methylation is a key step. veeprho.com

Table 1: Thermal Degradation of Clarithromycin Under Various Conditions

ConditionObservationPrimary Degradants IdentifiedReference
70°C in solutionNo significant degradationNot Applicable
100°C (solid state, 4 hours)Relatively stableNot specified
70°C in 1 M HCl (24 hours)60-90% degradationDecladinosyl clarithromycin, clarithromycin 9,12-hemiketal researchgate.net

This table is generated based on available data for clarithromycin and does not specifically report on the formation of Impurity F.

Photodegradation under Light Exposure

The susceptibility of a drug substance to light is a crucial stability concern. Photodegradation can lead to the formation of impurities that may alter the drug's efficacy and safety profile.

Forced degradation studies on clarithromycin have explored its stability under various light conditions. When exposed to UV lamp radiation, no observable changes were noted, indicating a lack of photodegradation under these specific conditions. However, when a solution of clarithromycin was exposed to natural daylight for five days, the chromatogram revealed the formation of two additional peaks, suggesting that sunlight can induce degradation. The identities of these sunlight-induced degradation products were not specified as this compound in the available literature.

The mechanism of photodegradation often involves the absorption of light energy, leading to electronically excited states that can then undergo various chemical reactions. For a complex molecule like clarithromycin, this could involve cleavage of glycosidic bonds or modifications to the macrolide ring. The formation of this compound via photodegradation would necessitate a photo-induced methylation reaction, which is not a commonly reported photochemical process for this class of compounds.

Oxidative Degradation Mechanisms

Oxidative degradation is a common pathway for the decomposition of pharmaceutical compounds, often initiated by exposure to oxygen, peroxides, or metallic ions. Forced degradation studies of clarithromycin have been conducted using hydrogen peroxide (H₂O₂) to assess its susceptibility to oxidation.

In one study, a clarithromycin sample under stress from 3.0% (w/v) H₂O₂ showed approximately 14% degradation after 15 minutes. The primary degradation product in this oxidative stress test was hypothesized to be an N-oxide derivative of the amino sugar component of clarithromycin. This indicates that the tertiary amine on the desosamine (B1220255) sugar is a likely site for oxidation.

There is no direct evidence in the reviewed scientific literature to suggest that this compound (6,12-di-O-methylerythromycin A) is formed through the oxidative degradation of clarithromycin. The formation of this impurity requires a methylation reaction, which is distinct from the typical reactions observed during oxidative degradation, such as hydroxylation, epoxidation, or N-oxidation.

Table 2: Oxidative Degradation of Clarithromycin

Stress ConditionExtent of DegradationHypothesized Degradation ProductReference
3.0% (w/v) H₂O₂ (15 minutes)~14%N-oxide derivative

This table is based on forced degradation studies of clarithromycin and does not report the formation of Impurity F.

Long-Term Stability Implications and Impurity Accumulation

The long-term stability of a drug substance is a cornerstone of its quality profile, ensuring that it remains safe and effective throughout its shelf life. Stability studies involve storing the drug under defined conditions of temperature and humidity and monitoring for any changes in its physical, chemical, and microbiological properties, including the formation and accumulation of impurities. geneesmiddeleninformatiebank.nl

Impurities in clarithromycin can arise from both the manufacturing process and degradation over time. veeprho.com While this compound is primarily understood as a process-related impurity resulting from over-methylation during synthesis, its potential to increase over the product's shelf life under certain storage conditions cannot be entirely ruled out without specific long-term stability data.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate that stability studies include the monitoring of impurity profiles. ijper.org Long-term stability studies on clarithromycin have been conducted at various conditions, such as 25°C/60% RH and 30°C/65% RH for up to 36 months. geneesmiddeleninformatiebank.nl While these studies have shown upward trends for some related compounds, specific data on the accumulation of this compound over time is not detailed in the publicly available literature reviewed.

The control of this compound, like other impurities, is managed by setting acceptance criteria in the drug substance and drug product specifications. These limits are established based on toxicological data and the levels observed in batches used in clinical trials. The absence of specific data on the accumulation of Impurity F during stability studies may suggest that it is either not formed under these conditions or its levels remain well within the established limits.

Synthetic Methodologies for Clarithromycin Ep Impurity F Reference Standards

Design and Development of Synthetic Routes for Targeted Impurity Generation

The synthesis of a reference standard for Clarithromycin (B1669154) EP Impurity F, which is 6,12-di-O-methylerythromycin A, requires a targeted chemical strategy. synzeal.com This process often begins with Erythromycin (B1671065) A, the natural precursor to Clarithromycin. The synthetic challenge lies in the selective methylation of the hydroxyl groups at the C-6 and C-12 positions of the erythromycin macrolide ring.

The standard synthesis of Clarithromycin itself involves the selective methylation of the C-6 hydroxyl group of Erythromycin A. The creation of Impurity F necessitates an additional methylation at the C-12 position. Synthetic routes can be designed to achieve this di-methylation. This could involve modifying the reaction conditions of the standard Clarithromycin synthesis, such as changes in methylation agents, solvents, temperature, or the use of different protecting group strategies to expose the C-12 hydroxyl group for methylation.

Another approach could be a multi-step synthesis starting from Erythromycin A or a suitable intermediate. This would involve a sequence of protection, methylation, and deprotection steps to ensure the correct placement of the methyl groups. For instance, a process might involve protecting other reactive hydroxyl groups on the macrolide and sugar moieties, followed by a methylation reaction designed to target both the C-6 and C-12 positions, and concluding with the removal of the protecting groups to yield the desired impurity. google.com The development of such a route would aim for high selectivity to minimize the formation of other impurities and simplify subsequent purification. google.com

Isolation and Purification Techniques for High-Purity Reference Material

Once a synthetic route has yielded a crude mixture containing Clarithromycin EP Impurity F, robust isolation and purification techniques are essential to obtain a high-purity reference material. Given the structural similarities between the impurity and the API, as well as other related substances, this is a significant challenge. xml-journal.net

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of pharmaceutical impurities. evotec.comcore.ac.uklcms.cz This method allows for the separation of compounds with high resolution based on their differential partitioning between a stationary phase and a mobile phase. core.ac.uk For macrolide antibiotics like Clarithromycin and its impurities, reversed-phase HPLC is commonly employed. researchgate.net The process involves:

Method Development: Initial analytical scale HPLC methods are developed to achieve baseline separation of the target impurity from other components. This involves optimizing the stationary phase (e.g., C18 columns), mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile), pH, and column temperature. researchgate.net

Scale-Up: The optimized analytical method is then scaled up to a preparative scale. This involves using larger columns and higher flow rates to process larger quantities of the crude material. researchgate.net

Fraction Collection: The eluent from the preparative HPLC is monitored, and the fractions containing the purified Impurity F are collected. lcms.cz

Following preparative HPLC, further purification steps such as crystallization may be employed to achieve the high purity required for a reference standard. Recrystallization from a suitable solvent system can effectively remove any remaining trace impurities. google.com

Characterization of Synthesized Reference Standards

The definitive identification and purity assessment of the synthesized this compound reference standard are accomplished through a combination of advanced analytical techniques. This comprehensive characterization is crucial to confirm its structure and establish its suitability as a reference material. aquigenbio.com

The following methods are typically employed:

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming the addition of two methyl groups to the erythromycin core. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. vivanls.comxml-journal.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the reference standard. By analyzing the sample under validated chromatographic conditions, the area percentage of the main peak relative to any other impurity peaks can be calculated, providing a quantitative measure of purity. vivanls.commdpi.com

A Certificate of Analysis (CoA) is typically provided with the reference standard, which includes the results from these characterization techniques, confirming the identity and purity of the material. vivanls.com

Role of Reference Standards in Impurity Profiling and Control

High-purity, well-characterized reference standards for impurities like this compound are indispensable tools in pharmaceutical quality control. pharmamirror.compharmaffiliates.compharmiweb.com Their primary roles include:

Identification of Impurities: The reference standard allows for the unambiguous identification of Impurity F in routine HPLC analysis of Clarithromycin API and finished drug products. This is typically done by comparing the retention time of the peak in the sample chromatogram with that of the reference standard. knorspharma.com

Quantification of Impurities: The reference standard is used to accurately quantify the amount of Impurity F present in a sample. This is crucial for ensuring that the level of the impurity does not exceed the limits set by regulatory authorities like the FDA and EMA. pharmamirror.comknorspharma.com

Method Validation: Reference standards are essential for the validation of analytical methods used for impurity profiling. aquigenbio.compharmamirror.com They are used to demonstrate the specificity, linearity, accuracy, and precision of the method for detecting and quantifying the impurity. mdpi.com

Stability Studies: During stability testing of the drug product, the reference standard is used to monitor for any increase in the level of Impurity F over time, which could indicate degradation of the API. pharmaffiliates.com

By providing a reliable benchmark, the reference standard for this compound enables pharmaceutical manufacturers to monitor and control the quality of their products, ensuring they meet the stringent requirements for safety and efficacy. pharmamirror.comknorspharma.comhealthmanagement.org

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Clarithromycin Ep Impurity F

Chromatographic Separation Techniques

Chromatographic methods, particularly liquid chromatography, are indispensable for the analysis of pharmaceutical impurities. The complexity of macrolide structures and the potential for numerous closely related impurities necessitate the development of highly selective and efficient separation techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Clarithromycin (B1669154) and its related substances. researchgate.netbiomedres.us The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve the desired separation of Impurity F from the active pharmaceutical ingredient (API) and other potential impurities.

The choice of the stationary phase is a critical first step in HPLC method development. For the separation of macrolide antibiotics like Clarithromycin and its impurities, reversed-phase columns are predominantly used. mdpi.com

C18 (Octadecylsilyl) Columns: C18 columns are the most common choice due to their hydrophobicity, which provides good retention for the relatively non-polar macrolide molecules. magtechjournal.comresearchgate.net The long alkyl chains interact with the analytes, separating them based on their hydrophobicity. Several studies have successfully employed C18 columns for the separation of Clarithromycin and its impurities. magtechjournal.comresearchgate.netgoogle.com For instance, a Kromasil C18 column (4.6 mm × 150 mm, 5 µm) has been used effectively. magtechjournal.comresearchgate.net Another method utilized a UItimate-XB-C18 column (4.6 × 150mm, 3um). google.com The European Pharmacopoeia (Ph. Eur.) also specifies an octadecylsilyl silica (B1680970) column for the analysis of Clarithromycin impurities.

Hybrid Organic-Inorganic Particles: Newer generation columns, such as those with hybrid organic-inorganic particles (e.g., XTerra RP18), offer advantages over traditional silica-based C18 columns. These hybrid particles exhibit improved pH stability, allowing for a wider range of mobile phase conditions to be explored, which can be crucial for optimizing the separation of complex mixtures. researchgate.net The enhanced stability is particularly beneficial when dealing with macrolides, which may require pH adjustments for optimal peak shape and resolution.

Other Stationary Phases: While C18 is prevalent, other stationary phases can offer alternative selectivity. Phenyl-Hexyl columns provide different retention characteristics due to pi-pi interactions and have been used for Clarithromycin analysis. nih.gov For challenging separations, columns with embedded polar groups or pentafluorophenyl (PFP) phases can provide unique selectivity for polar and structurally similar compounds. researchgate.net Polymeric stationary phases, such as poly(styrene-divinylbenzene) (PS-DVB), are stable over a wide pH range and can be advantageous, although bonded silica phases often provide better peak shapes. core.ac.uk

Table 1: Stationary Phases Used in Clarithromycin Impurity Analysis

Stationary Phase Type Common Examples Key Advantages for Clarithromycin Analysis
C18 (Octadecylsilyl) Kromasil C18, UItimate-XB-C18 High hydrophobicity, good retention of macrolides. magtechjournal.comresearchgate.netgoogle.com
Hybrid Organic-Inorganic XTerra RP18 Enhanced pH stability, improved peak shape. researchgate.net
Phenyl-Hexyl Phenomenex Luna Phenyl-Hexyl Alternative selectivity through pi-pi interactions. nih.gov
Pentafluorophenyl (PFP) ACE C18 PFP Unique selectivity for structurally similar compounds. researchgate.net
Polymeric Poly(styrene-divinylbenzene) Wide pH stability range. core.ac.uk

The composition of the mobile phase plays a pivotal role in controlling the retention and selectivity of the separation.

Organic Modifiers: Acetonitrile (B52724) is a commonly used organic modifier in the mobile phase for Clarithromycin analysis due to its low viscosity and UV transparency. magtechjournal.comresearchgate.netgoogle.com Methanol can also be used, and its choice can influence the selectivity of the separation. nih.gov

Buffers: A buffer is essential to control the pH of the mobile phase and ensure consistent retention times and peak shapes, especially for ionizable compounds like macrolides. Potassium phosphate (B84403) buffers are frequently employed. magtechjournal.comresearchgate.netgoogle.com For example, a mobile phase consisting of a potassium dihydrogen phosphate solution and acetonitrile is common. magtechjournal.comresearchgate.net The concentration of the buffer is also a key parameter to optimize. researchgate.net

pH Adjustment: The pH of the mobile phase is a critical parameter that affects the ionization state of the analyte and, consequently, its retention on a reversed-phase column. For macrolides, which contain a basic dimethylamino group, a slightly acidic to neutral pH is often used. The pH is typically adjusted using acids like phosphoric acid. magtechjournal.comresearchgate.net A study on the influence of mobile phase pH showed that it significantly affects the capacity factors of macrolides. researchgate.net The stability of the analytical column, especially traditional silica-based columns, must be considered, as they are less stable under alkaline conditions. mdpi.com

Volatile vs. Non-volatile Buffers: The choice between volatile and non-volatile buffers depends on the detection method. For HPLC with UV detection, non-volatile buffers like phosphate are suitable. magtechjournal.comresearchgate.netgoogle.com However, if the method is coupled with Mass Spectrometry (MS), volatile buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are necessary as they are compatible with the MS interface. nih.gov

To effectively separate a complex mixture of compounds with varying polarities, such as Clarithromycin and its impurities, gradient elution is often necessary.

Gradient Elution: This technique involves changing the composition of the mobile phase during the chromatographic run. Typically, the percentage of the organic modifier (e.g., acetonitrile) is increased over time. magtechjournal.comgoogle.com This allows for the elution of weakly retained compounds early in the run, while strongly retained compounds, like some impurities, are eluted later with good peak shape. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute all components of interest. google.com For example, one method starts with 25% acetonitrile and increases to 55% over 35 minutes. google.com

Isocratic Elution: In contrast, isocratic elution uses a constant mobile phase composition throughout the run. While simpler, it may not be suitable for separating complex mixtures with a wide range of polarities, as it can lead to long analysis times and broad peaks for late-eluting compounds. However, for less complex separations or for quantifying a specific impurity, a well-optimized isocratic method can be effective. researchgate.net

Column Temperature: The temperature of the column affects the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences retention times, peak shape, and resolution. For Clarithromycin analysis, column temperatures are often maintained between 30°C and 56°C. researchgate.netmdpi.com Increasing the temperature generally decreases retention times and can improve peak symmetry. dergipark.org.tr However, an excessive increase in temperature can also alter the selectivity of the separation and potentially degrade thermally labile compounds. mdpi.comdergipark.org.tr Therefore, temperature must be carefully controlled and optimized.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for a standard HPLC column (e.g., 4.6 mm I.D.) is around 1.0 to 1.1 mL/min. magtechjournal.comresearchgate.netgoogle.com Adjusting the flow rate can impact the resolution between critical pairs of peaks. Lower flow rates can sometimes improve resolution but will increase the run time.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly higher efficiency and resolution compared to traditional HPLC. nih.gov This leads to sharper and narrower peaks, enabling better separation of closely eluting impurities like Clarithromycin EP Impurity F.

The use of UHPLC can dramatically reduce analysis times without compromising, and often improving, the quality of the separation. japsonline.com The higher operating pressures of UHPLC systems allow for the use of higher flow rates, leading to faster separations. This increased throughput is highly beneficial in a quality control environment. The enhanced sensitivity of UHPLC is also an advantage for detecting and quantifying trace-level impurities. The principles of method development, including stationary phase selection, mobile phase optimization, and gradient programming, are similar to HPLC but are adapted to the capabilities of the UHPLC system. nih.govjapsonline.com

Table 2: Comparison of Typical HPLC and UHPLC Parameters for Clarithromycin Analysis

Parameter Conventional HPLC UHPLC
Column Particle Size 3 - 5 µm < 2 µm
Column Dimensions 4.6 x 150 mm 2.1 x 50-100 mm
Flow Rate 1.0 - 1.5 mL/min 0.2 - 0.5 mL/min
Analysis Time 30 - 60 min < 10 min
Resolution Good Excellent

| System Pressure | < 400 bar | > 600 bar |

Mass Spectrometry (MS) for Impurity Profiling and Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification and quantification of pharmaceutical impurities due to its high sensitivity and specificity. In the analysis of this compound, various MS techniques are utilized to obtain comprehensive structural information.

Electrospray ionization (ESI) is a soft ionization technique that is particularly suitable for polar and large molecules like clarithromycin and its impurities. It allows for the gentle transfer of ions from the liquid phase to the gas phase, minimizing fragmentation and preserving the molecular ion. When coupled with liquid chromatography (LC), ESI-MS enables the separation of Impurity F from the clarithromycin matrix before its introduction into the mass spectrometer.

Ion trap mass spectrometers can perform multiple stages of mass analysis (MSn). This capability is instrumental in piecing together the structure of an unknown compound. In the case of this compound, an initial MS scan would identify its protonated molecule. Subsequent MS/MS and MSn experiments involve isolating the precursor ion and inducing fragmentation to generate a series of product ions, which provides detailed structural insights.

Tandem mass spectrometry (MS/MS) is a key technique for the structural elucidation of impurities. By selecting the ion corresponding to this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation pathways of macrolide antibiotics are well-understood and typically involve the cleavage of glycosidic bonds and the loss of sugar moieties. The resulting MS/MS spectrum serves as a fingerprint for the impurity, allowing for its unambiguous identification by comparing it to the fragmentation pattern of a reference standard.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in the identification of unknown impurities. For this compound, HRMS can determine its molecular formula with a high degree of confidence by comparing the experimentally measured mass to the theoretical mass calculated for the proposed structure.

Table 1: Illustrative High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₃₉H₇₁NO₁₃
Theoretical Mass [M+H]⁺ (Da)762.4947
Measured Mass [M+H]⁺ (Da)762.4941
Mass Error (ppm)-0.8

This table presents hypothetical data to illustrate the application of HRMS in impurity identification.

Spectroscopic Techniques for Structural Confirmation

While mass spectrometry provides valuable information on the molecular weight and fragmentation of an impurity, spectroscopic techniques are essential for the definitive confirmation of its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. It provides detailed information about the chemical environment of each atom within a molecule.

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule. For this compound, the NMR spectra would show characteristic shifts that differ from those of clarithromycin, indicating a structural modification.

2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms in the molecule. These experiments are crucial for assembling the complete structure of the impurity and confirming the location of any modifications.

Table 2: Illustrative NMR Data

ExperimentPurpose
¹H NMRProvides information on the proton environment.
¹³C NMRProvides information on the carbon skeleton.
COSYIdentifies proton-proton correlations.
HSQCIdentifies direct carbon-proton correlations.
HMBCIdentifies long-range carbon-proton correlations.

This table outlines the purpose of various NMR experiments in structural elucidation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. veeprho.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. By comparing the IR spectrum of the impurity to that of pure clarithromycin, the presence of additional or altered functional groups can be confirmed, providing further evidence for its structure. veeprho.comscribd.com

Validation Parameters of Analytical Methods for Clarithromycin Impurity F

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, a known impurity of the macrolide antibiotic Clarithromycin, method validation is a critical regulatory requirement. cleanchemlab.comaquigenbio.comsynzeal.comindiamart.com This process involves a series of experiments to verify that the method is reliable, reproducible, and accurate for the analysis of this specific impurity. The key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), are discussed below. researchgate.neteuropa.eu

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other substances.

In the context of this compound, the analytical method, typically a form of High-Performance Liquid Chromatography (HPLC), must be able to separate this impurity from the active pharmaceutical ingredient (API), Clarithromycin, and other related impurities (e.g., Impurity A, B, C, D, E, G, H, etc.). phenomenex.comgoogle.com The European Pharmacopoeia (Ph. Eur.) monograph for Clarithromycin outlines a liquid chromatography method and sets system suitability requirements to ensure adequate separation between impurities. phenomenex.comphenomenex.com

The selectivity of the method is often demonstrated by analyzing a mixture containing the analyte (this compound) and all potential interfering substances. The resulting chromatogram should show distinct, well-resolved peaks for each component. researchgate.net Research has focused on selecting optimal HPLC columns to achieve satisfactory separations for all critical peak pairs in clarithromycin impurity analysis. nih.gov Forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are also performed to generate potential degradation products and prove that the method can separate the analyte from these newly formed compounds. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

For impurity analysis, a sensitive method with low LOD and LOQ values is crucial. The determination of LOD and LOQ is often based on the signal-to-noise ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. researchgate.net Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve. sigmaaldrich.com

Various HPLC methods have been developed for clarithromycin and its impurities with varying sensitivities. For example, HPLC methods coupled with electrochemical detection (HPLC-ECD) have reported LOQs for clarithromycin as low as 0.01 µg/mL to 0.5 µg/mL in different studies. mdpi.comwho.int A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported an LOQ of 2.0 μg/kg for clarithromycin in biological matrices. nih.gov While specific LOD and LOQ values for this compound are not always published individually, the methods are validated to be sensitive enough for impurity quantification at the required reporting levels. innovareacademics.in

Linearity and Range

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

To establish linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (R²) is calculated to assess the linearity. An R² value close to 0.999 is generally considered evidence of a good linear relationship. researchgate.netresearchgate.net

For impurity quantification, the range typically covers from the reporting threshold of the impurity to 120% of the specification limit. europa.eu Studies on clarithromycin analysis have demonstrated linearity over various concentration ranges, such as 0.1-6 μg/mL and 5-50 µg/mL, with high correlation coefficients. mdpi.comnih.gov

Table 1: Example of Linearity Data for an Analytical Method

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.5 15,234
1.0 30,156
2.5 75,489
5.0 150,987
7.5 226,453
Regression Analysis
Slope 30,125
Intercept 350

| Correlation Coefficient (r) | 0.9998 |

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of the analyte spiked into a sample matrix. europa.eu For this compound, this would involve adding a known quantity of the impurity reference standard to a sample of the drug substance and measuring the recovery. The acceptance criterion for accuracy is typically a recovery between 98.0% and 102.0%. innovareacademics.in

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval. europa.eu

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. europa.eu

For clarithromycin analytical methods, the %RSD for precision is generally required to be less than 2%. innovareacademics.innih.gov

Table 2: Example of Accuracy and Precision Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) (n=6) Recovery (%) Repeatability (%RSD)
Low 1.0 0.99 99.0 1.5
Medium 5.0 5.05 101.0 1.1

Robustness and System Suitability Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For HPLC methods, typical parameters that are varied include:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

Different columns (of the same type)

The method is considered robust if the results remain acceptable under these varied conditions. Experimental designs, such as factorial designs, are often used to evaluate the robustness of a method efficiently. benthamdirect.comresearchgate.net

System Suitability Testing (SST) is an integral part of many analytical procedures. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. SST parameters are established to ensure that the performance of the chromatographic system is adequate for the intended analysis. For the analysis of clarithromycin and its impurities, typical SST parameters include:

Resolution: The separation between the peak of interest and the closest eluting peak. The European Pharmacopoeia specifies a minimum peak-to-valley ratio of 3.0 between the peak for impurity D and the clarithromycin peak. phenomenex.com

Tailing factor (Symmetry factor): A measure of peak symmetry. The Ph. Eur. monograph sets a maximum symmetry factor of 1.7 for the clarithromycin peak. phenomenex.com

Theoretical plates (Efficiency): A measure of column efficiency.

Relative Standard Deviation (%RSD) of replicate injections: To demonstrate the precision of the system. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Synonym(s)
Clarithromycin
This compound 12-O-Methyl Clarithromycin, 6,12-di-O-methylerythromycin A synzeal.comclearsynth.com
Clarithromycin EP Impurity A Clarithromycin USP Related Compound A
Clarithromycin EP Impurity B
Clarithromycin EP Impurity C
Clarithromycin EP Impurity D
Clarithromycin EP Impurity E 6,11-Di-O-methylerythromycin, Clarithromycin Related Compound A veeprho.com
Clarithromycin EP Impurity G

Regulatory Control and Pharmacopoeial Compliance for Clarithromycin Ep Impurity F

European Pharmacopoeia (Ph. Eur.) Monograph Requirements for Clarithromycin (B1669154)

The European Pharmacopoeia outlines the quality standards for Clarithromycin in its monograph, which includes stipulations for the control of related substances. Clarithromycin EP Impurity F is identified as a specified impurity within this monograph. uspbpep.com

While the Ph. Eur. monograph for Clarithromycin lists Impurity F as a specified impurity, it does not assign a unique acceptance criterion for it. Instead, the control of Impurity F falls under the general limits set for any individual impurity. According to the monograph, the acceptance criteria for related substances are as follows:

Any impurity: Not more than twice the area of the principal peak in the chromatogram obtained with the reference solution (c) (1.0 percent). uspbpep.com

Not more than four such peaks have an area greater than 0.8 times the area of the principal peak in the chromatogram obtained with reference solution (c) (0.4 percent). uspbpep.com

Total impurities: Not more than 7 times the area of the principal peak in the chromatogram obtained with reference solution (c) (3.5 percent). uspbpep.com

Therefore, the concentration of this compound must not exceed the limit set for any single impurity.

Table 1: European Pharmacopoeia Limits for Related Substances in Clarithromycin
Impurity CategoryAcceptance Criterion
Any Impurity≤ 1.0%
Number of Impurities > 0.4%Not more than 4
Total Impurities≤ 3.5%

The Ph. Eur. monograph for Clarithromycin specifies the use of correction factors for the quantitative analysis of certain impurities to ensure accuracy, as the detector response may vary between the API and its impurities. For instance, correction factors are explicitly mentioned for impurity G (0.27) and impurity H (0.15). uspbpep.com However, the monograph does not specify a correction factor for this compound. In the absence of a specific factor, the response factor is generally assumed to be 1.0.

The European Pharmacopoeia, in alignment with ICH guidelines, establishes thresholds for reporting and identifying impurities. These thresholds are crucial for determining which impurities need to be documented and structurally elucidated. The general monograph on "Substances for pharmaceutical use" (2034) and general chapter 5.10 provide the framework for these thresholds. edqm.eu

The reporting threshold is the level above which an impurity must be reported. The identification threshold is the level above which an impurity must be identified. These thresholds are dependent on the maximum daily dose of the drug substance. For a substance with a maximum daily dose of ≤ 2 g/day , the following general thresholds apply:

Table 2: Ph. Eur. General Thresholds for Impurities
Threshold TypeLimit
Reporting Threshold> 0.05%
Identification Threshold> 0.10%
Qualification Threshold> 0.15%

These general thresholds are applicable to impurities in active substances unless otherwise specified in an individual monograph. edqm.eu

United States Pharmacopeia (USP) Standards for Clarithromycin Impurities

The United States Pharmacopeia provides its own monograph for Clarithromycin, which also includes tests for related compounds. The USP monograph lists Clarithromycin Related Compound F, which is chemically the same as this compound. uspbpep.com

Similar to the Ph. Eur., the USP monograph for Clarithromycin does not specify an individual limit for Impurity F. Instead, its control is governed by the general limits for related compounds:

Any single related compound: Not more than 1.0%. uspbpep.com

Total of all related compounds: Not more than 3.5%. uspbpep.com

The USP monograph also mentions the application of correction factors for the calculation of impurities, specifically for related compounds G and H, but not for Impurity F. uspbpep.com

Table 3: United States Pharmacopeia Limits for Related Compounds in Clarithromycin
Impurity CategoryAcceptance Criterion
Any Single Related Compound≤ 1.0%
Total Related Compounds≤ 3.5%

International Council for Harmonisation (ICH) Guidelines Applicability

The guidelines developed by the International Council for Harmonisation (ICH) provide a unified standard for the European Union, Japan, and the United States. The ICH Q3A guideline, "Impurities in New Drug Substances," is particularly relevant to the control of impurities like this compound. europa.euslideshare.netikev.orggmp-compliance.org

ICH Q3A provides a framework for the identification and qualification of impurities in new drug substances. ich.org The guideline establishes thresholds that trigger the need for identification and qualification of impurities.

Identification Threshold: This is the limit above which an impurity's structure must be determined. ich.org

Qualification Threshold: This is the limit above which an impurity's biological safety must be established. ich.org

The specific thresholds are based on the maximum daily dose of the drug substance, as detailed in the table below.

Table 4: ICH Q3A Thresholds for Identification and Qualification of Impurities
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

These ICH guidelines are fundamental to the requirements found in both the Ph. Eur. and USP, providing the underlying principles for the control of impurities in pharmaceutical substances. The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or levels specified. ich.org

ICH Q3C: Control of Residual Solvents (General Framework)

The ICH Harmonised Guideline Q3C provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. ich.orgich.org Residual solvents are defined as organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products. ich.orgich.org Since these solvents are not completely removed by practical manufacturing techniques, the guideline aims to limit their presence to levels that are toxicologically acceptable. ich.orgich.org

The core principle of ICH Q3C is the use of less toxic solvents where practical and the establishment of Permitted Daily Exposures (PDEs) for those that must be used. ich.orgich.org The guideline does not apply to drug substances or products in early clinical development stages but is applicable to all dosage forms and routes of administration for marketed products. uspnf.com

Residual solvents are categorized into three classes based on their risk to human health:

Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards. Their use should be restricted unless strongly justified in a risk-benefit assessment. ich.orgich.orguspnf.com

Class 2: Solvents to be limited. This class includes non-genotoxic animal carcinogens, teratogens, or solvents suspected of other significant but reversible toxicities. uspnf.com Their levels in pharmaceutical products should be limited. ich.orgich.org

Class 3: Solvents with low toxic potential. These solvents have PDEs of 50 mg or more per day and are considered less toxic. youtube.com Manufacturers should use these solvents where practical. uspnf.com

The guideline provides two options for limiting residual solvents in pharmaceutical products. Option 1 involves meeting concentration limits in ppm, assuming a daily dose of 10g of the drug product. youtube.com Option 2 allows for the calculation of concentration limits based on the actual daily dose of the product, ensuring the total amount of a residual solvent present in all components does not exceed the PDE. ich.orgich.org

Table 1: ICH Q3C Classification of Residual Solvents

Class Toxicity Concern Examples Action
Class 1 Unacceptable toxicities or environmental hazards. Known or suspected carcinogens. Benzene, Carbon tetrachloride Avoid use unless strongly justified.
Class 2 Less severe toxicity. Non-genotoxic carcinogens or teratogens. Acetonitrile (B52724), Methanol, Toluene Limit in order to protect patients.
Class 3 Low toxic potential. Acetone, Ethanol, Heptane Use where practical.

| Class 4 | No adequate toxicological data. | - | Data not available. |

ICH M7: Assessment and Control of DNA Reactive (Genotoxic) Impurities (General Framework)

The ICH M7 guideline, titled "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a framework for managing impurities that have the potential to damage DNA and cause cancer. gmp-compliance.orgeuropa.euich.org This guideline is applicable to new drug substances and new drug products during clinical development and for marketing applications. ich.org Its purpose is to establish levels of mutagenic impurities that pose a negligible carcinogenic risk. ich.org

The guideline integrates both safety and quality risk management principles. ich.org A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC), which is a level of exposure for a mutagenic impurity that is considered to be associated with a negligible risk. gmp-compliance.org For most pharmaceuticals intended for long-term use, a TTC of 1.5 µ g/day is considered acceptable, corresponding to a theoretical excess lifetime cancer risk of 1 in 100,000. ich.orgich.org However, the TTC concept is not applicable for certain highly potent mutagenic carcinogens, referred to as the "cohort of concern," which includes aflatoxin-like, N-nitroso, and alkyl-azoxy compounds. ich.orgich.org

ICH M7 outlines a five-class system for categorizing impurities to guide control strategies:

Class 1: Known mutagenic carcinogens. These should be controlled at or below compound-specific acceptable limits.

Class 2: Known mutagens with unknown carcinogenic potential. These should be controlled at or below the TTC.

Class 3: Impurities with an alerting structure related to mutagenicity, but which are unstudied. These can be controlled at or below the TTC.

Class 4: Impurities with no alerting structure, which may be treated as non-mutagenic impurities.

Class 5: Impurities with an alerting structure that have been shown to be non-mutagenic in a bacterial mutagenicity assay. These can also be treated as non-mutagenic impurities.

The assessment begins with identifying actual and potential impurities by considering the manufacturing process and degradation pathways. ich.org These impurities are then evaluated for their mutagenic potential using in silico (Q)SAR assessments and, if necessary, experimental tests like the bacterial reverse mutation (Ames) assay. gmp-compliance.org

Table 2: ICH M7 Classification and Control of Mutagenic Impurities

Class Description Recommended Action
Class 1 Known mutagenic carcinogens. Control at or below a compound-specific acceptable intake.
Class 2 Known mutagens, carcinogenic potential unknown. Control at or below the TTC.
Class 3 Alerting structure, no mutagenicity data. Control at or below the TTC, or conduct Ames test.
Class 4 No structural alert for mutagenicity. Treat as a non-mutagenic impurity (control per ICH Q3A/B).

| Class 5 | Alerting structure, but non-mutagenic in Ames test. | Treat as a non-mutagenic impurity (control per ICH Q3A/B). |

Future Research Directions in Clarithromycin Impurity Analysis and Control

Development of Novel Analytical Approaches for Trace Impurity Detection

The accurate detection and quantification of trace-level impurities are fundamental to ensuring the quality of active pharmaceutical ingredients (APIs). Future research will undoubtedly focus on the development of more sensitive and selective analytical methods for clarithromycin (B1669154) impurities, including Impurity F.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been the cornerstone of pharmaceutical analysis. unitedl.com.br However, to meet the increasingly stringent regulatory requirements for impurity profiling, more advanced techniques are necessary. Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. evitachem.com

The coupling of these advanced separation techniques with high-resolution mass spectrometry (HRMS) provides a powerful tool for impurity identification and characterization. researchgate.net Techniques such as UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and Liquid Chromatography/Ion Trap Mass Spectrometry (LC/MSn) are instrumental in elucidating the structures of unknown impurities. researchgate.netuonbi.ac.keresearchgate.net These methods allow for accurate mass measurements and fragmentation analysis, which are crucial for the structural characterization of trace impurities. researchgate.netresearchgate.net Future research is expected to refine these methods to achieve even lower limits of detection (LOD) and limits of quantification (LOQ), enabling the detection of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.govbiomedres.us

A comparative look at the limits of detection for various analytical techniques highlights the advancements in sensitivity:

Analytical TechniqueTypical Limit of Detection (LOD)Reference
HPLC-UV5.230 µg/mL unitedl.com.br
UPLC-MS/MS0.25–0.50 µg/kg nih.gov
LC-MS2 ng/ml nih.gov

The development of methods with enhanced sensitivity is crucial for identifying previously undetected trace impurities that could have potential toxicological significance.

Understanding Complex Degradation Networks and Reaction Kinetics

Clarithromycin EP Impurity F, identified as 12-O-Methyl Clarithromycin or 6,12-di-O-methylerythromycin A, can be formed during synthesis or as a degradation product. pharmaffiliates.comnih.gov A thorough understanding of the reaction pathways and kinetics that lead to its formation is essential for developing effective control strategies.

Clarithromycin is known to degrade under various stress conditions, including acidic environments, light exposure, and oxidation. nih.gov Acid-catalyzed degradation, for instance, has been shown to proceed via pseudo-first-order kinetics, leading to the loss of the cladinose (B132029) sugar and the formation of various degradation products. researchgate.netuonbi.ac.ke While the primary degradation under acidic conditions often involves the formation of decladinosyl clarithromycin, the potential for other side reactions, including methylation, exists. researchgate.netnih.gov

Future research will likely focus on detailed mechanistic and kinetic studies to map the complex degradation network of clarithromycin. This involves subjecting the drug to forced degradation studies under a variety of conditions (pH, temperature, light, oxidizing agents) and using advanced analytical techniques to identify all resulting impurities. By understanding the rate at which Impurity F and other impurities are formed under specific conditions, predictive models can be developed. These kinetic models are invaluable for defining stable storage conditions and predicting the shelf-life of the drug product.

The formation of methylation-related impurities is also a concern during the synthesis process itself. The selective methylation of the 6-hydroxyl group of erythromycin (B1671065) A is a key step in producing clarithromycin, and controlling this reaction to prevent over-methylation or methylation at other positions (like the C-12 hydroxyl) is critical. researchgate.netnewdrugapprovals.org Patents related to clarithromycin synthesis often describe strategies to control the formation of di-O-methylated impurities by optimizing reaction conditions, such as the choice of methylating agent, solvent, and temperature. google.comgoogle.com

Key Degradation Pathways of Clarithromycin:

ConditionPrimary Degradation ProductsKinetic ModelReference(s)
Acidic (pH < 3)Decladinosyl clarithromycin, 9,12-hemiketalPseudo-first-order researchgate.netuonbi.ac.ke
PhotolysisDerivatives with modified aglycone structureFirst-order nih.gov
OzonationN-oxide, Demethylated clarithromycinpH-dependent second-order
BiodegradationCleavage of glycosidic bond (loss of cladinose)Varies researchgate.net

Further research into the kinetics of these degradation pathways, particularly those leading to methylation, will enable more robust control over the impurity profile of clarithromycin.

Advancements in Automated Impurity Profiling and Data Interpretation

The complexity and volume of data generated during comprehensive impurity analysis necessitate the use of advanced software and automated workflows. Future research in this area will focus on integrating sophisticated software tools for automated peak detection, structural elucidation, and data management.

Modern analytical platforms, such as those combining UPLC with HRMS, can generate vast datasets from a single sample run. sepscience.com Manually processing this data is time-consuming and prone to error. Automated software solutions, such as the SCIEX impurity profiling platform and the Waters UNIFI Scientific Information System, are being developed to streamline this process. sepscience.comregistech.com These platforms can automatically detect impurity peaks, compare them against known impurity databases, and even propose structures for novel impurities based on fragmentation patterns and known biotransformation or degradation pathways.

Future advancements will likely involve the integration of artificial intelligence (AI) and machine learning algorithms to further enhance these automated systems. AI could be used to predict the retention times and mass spectra of potential impurities, aiding in their identification. researchgate.net Machine learning models could be trained on large datasets of impurity profiles to recognize patterns and flag potential out-of-specification results in real-time.

The development of comprehensive, searchable impurity databases specific to macrolide antibiotics will also be a critical area of future research. These databases would contain detailed information on known impurities, including their structures, spectral data, and toxicological information, facilitating rapid identification and risk assessment.

Implications for Continuous Manufacturing and Process Analytical Technology (PAT) in Impurity Control

The pharmaceutical industry is increasingly moving from traditional batch manufacturing to continuous manufacturing (CM), which offers numerous advantages, including improved product consistency and reduced manufacturing footprint. google.com This shift has significant implications for impurity control, with Process Analytical Technology (PAT) playing a central role. unitedl.com.breuropa.eu

PAT involves the use of in-line, on-line, or at-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. americanpharmaceuticalreview.comeuropa.eu For the synthesis of clarithromycin, PAT can be employed to monitor the methylation reaction in real-time, ensuring that the desired degree of methylation is achieved while minimizing the formation of Impurity F and other related impurities. researchgate.net

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are particularly well-suited for PAT applications as they are non-destructive and can provide real-time information about the chemical composition of the reaction mixture. researchgate.netresearchgate.netresearchgate.net For instance, a Raman probe could be inserted directly into the reaction vessel to monitor the progress of the methylation step, allowing for precise control over the reaction endpoint. google.comresearchgate.net Research is ongoing to develop robust chemometric models that can correlate the spectral data with the concentrations of the starting materials, product, and key impurities. biomedres.us

The integration of PAT into a continuous manufacturing process for clarithromycin would enable a dynamic control strategy. europa.eu If an increase in the formation of Impurity F is detected, the process parameters, such as temperature or reagent flow rate, could be automatically adjusted to bring the process back into the desired state. europa.eu This real-time control would ensure the consistent production of high-quality clarithromycin with a well-controlled impurity profile.

Future research will focus on developing and validating robust PAT methods for all critical steps in the clarithromycin manufacturing process. The goal is to move towards a state of real-time release testing (RTRT), where the quality of the final product is assured through continuous process monitoring, rather than relying solely on end-product testing. americanpharmaceuticalreview.com

Q & A

Q. How is Clarithromycin EP Impurity F structurally characterized, and what analytical techniques are recommended for its identification?

this compound (CAS 128940-83-0) is a process-related impurity with the molecular formula C38H70N2O13 and a molecular weight of 763.0 g/mol. Its structural complexity includes multiple chiral centers and functional groups, such as hydrogen bond donors (5) and acceptors (15), which influence its chromatographic behavior . For identification, validated HPLC methods with orthogonal separation mechanisms (e.g., reverse-phase and ion-pair chromatography) are recommended. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming structural identity, particularly for distinguishing between isomers and degradation products .

Q. What regulatory guidelines govern the inclusion of this compound in pharmacopeial monographs?

The United States Pharmacopeia (USP) mandates the inclusion of process impurities like this compound in monographs to aid manufacturers in retention time matching during impurity profiling. This aligns with ICH Q3A/B guidelines, which require identification and control of impurities above 0.1% thresholds. The USP Expert Committee emphasizes retaining such impurities in monographs despite stakeholder requests for removal, citing the need for consistent quality control .

Q. What synthetic pathways are associated with the formation of this compound?

Impurity F arises during clarithromycin synthesis via side reactions such as incomplete methylation or oxidation. For example, decladinosylation (loss of the cladinose sugar) and subsequent reductive amination under suboptimal pH conditions (7–8) can lead to structural rearrangements. Process parameters like reaction time, temperature, and catalyst purity must be tightly controlled to minimize its formation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiling, such as co-elution of this compound with other degradation products?

Co-elution challenges require orthogonal analytical methods. For example:

  • Chromatography : Compare retention times under different column chemistries (e.g., C18 vs. phenyl-hexyl).
  • MS/MS Fragmentation : Use high-resolution MS to differentiate isobaric impurities based on unique fragmentation patterns.
  • Forced Degradation Studies : Expose clarithromycin to stress conditions (heat, light, pH extremes) to isolate Impurity F and confirm its stability profile . A case study demonstrated that adjusting mobile phase pH from 6.5 to 7.2 improved separation of Impurity F from co-eluting species by altering ionization states .

Q. What methodological considerations are critical for developing a stability-indicating assay for this compound?

Key steps include:

  • Forced Degradation : Assess impurity formation under oxidative (H2O2), acidic (0.1M HCl), and thermal (70°C) conditions.
  • Method Validation : Validate specificity, linearity (1–150% of specification limit), and sensitivity (LOD ≤ 0.05%).
  • Stability Monitoring : Use NMR to track structural integrity over time, as demonstrated in lactulose impurity studies where H-NMR confirmed no degradation after 30 days under accelerated conditions . Regulatory agencies like the EMA require methods to detect impurities at trace levels (≤1 ppm for genotoxic nitrosamines), emphasizing the need for ultra-sensitive LC-MS/MS setups .

Q. How do regional variations in pharmacopeial standards impact impurity control strategies for this compound?

The USP and European Pharmacopoeia (EP) differ in acceptance criteria for impurities. For example:

ParameterUSP RequirementEP Requirement
Impurity F Threshold≤0.4% (w/w)≤0.3% (w/w)
Identification Threshold0.1%0.1%
Researchers must align method development with the strictest regional standard (e.g., EP’s lower threshold) to ensure global compliance. Discrepancies in system suitability criteria (e.g., EP’s use of CRS vs. USP’s in-house standards) further necessitate cross-validation .

Q. What toxicological considerations justify the acceptable intake limit for this compound?

The EMA’s ICH M7 guideline requires a risk-based approach:

  • Genotoxicity Assessment : Conduct Ames tests and in vitro micronucleus assays.
  • Threshold of Toxicological Concern (TTC) : For non-mutagens, a daily intake ≤1.5 µg is acceptable.
  • Safety Margins : Calculate margins between no-observed-effect levels (NOEL) in animal studies and human exposure. If Impurity F is classified as a non-mutagen, its control aligns with ICH Q3C limits for ordinary impurities. However, structural alerts (e.g., nitroso groups) would trigger stricter nitrosamine-specific protocols .

Methodological Pitfalls and Solutions

  • Pitfall : Overlooking pH-dependent solubility changes during method development.
    Solution : Use buffered mobile phases (e.g., ammonium acetate) to maintain consistent ionization .
  • Pitfall : Inadequate method sensitivity for trace-level impurities.
    Solution : Implement pre-concentration techniques like solid-phase extraction (SPE) or derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clarithromycin EP Impurity F
Reactant of Route 2
Clarithromycin EP Impurity F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.